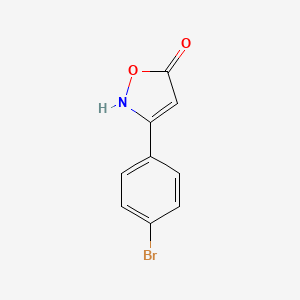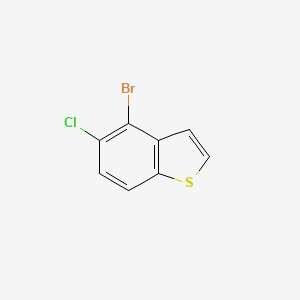
4-Bromo-5-chloro-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine and chlorine atoms on the benzothiophene ring enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1-benzothiophene can be achieved through several methods. One common approach involves the halogenation of benzothiophene derivatives. For instance, starting with 1-benzothiophene, bromination and chlorination can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3), under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1-benzothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing halogen atoms makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfur trioxide (SO3) for sulfonation, and acyl chlorides (RCOCl) for Friedel-Crafts acylation.
Nucleophilic Substitution: Reagents include amines (RNH2), thiols (RSH), and alkoxides (RO-).
Coupling Reactions: Palladium catalysts (Pd), bases (K2CO3), and solvents like toluene or DMF.
Major Products Formed
Electrophilic Substitution: Nitro, sulfonyl, and acyl derivatives of this compound.
Nucleophilic Substitution: Amino, thio, and alkoxy derivatives.
Coupling Reactions: Various aryl or vinyl-substituted benzothiophenes.
Scientific Research Applications
4-Bromo-5-chloro-1-benzothiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, its antimicrobial activity could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-benzothiophene
- 5-Chloro-1-benzothiophene
- 2-Bromo-5-chlorobenzothiophene
Comparison
4-Bromo-5-chloro-1-benzothiophene is unique due to the simultaneous presence of both bromine and chlorine atoms on the benzothiophene ring. This dual halogenation enhances its reactivity and allows for more diverse chemical transformations compared to its mono-halogenated counterparts . Additionally, the specific positioning of the halogens can influence the compound’s electronic properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-5-chloro-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJJOLHGYMQUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604081.png)

![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2604083.png)
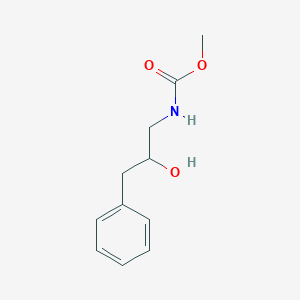
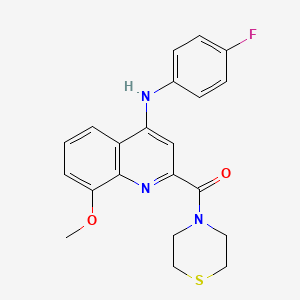

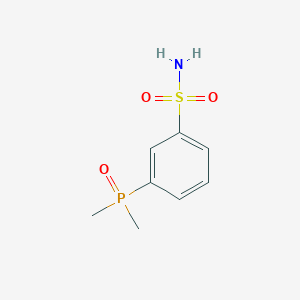
![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2604096.png)
![ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2604097.png)
![N-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2604098.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2604099.png)

![1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2604103.png)
